molecular formula C12H16O4S B3204029 (S)-2-(isochroMan-1-yl)ethyl Methanesulfonate CAS No. 1026828-66-9

(S)-2-(isochroMan-1-yl)ethyl Methanesulfonate

Cat. No.: B3204029
CAS No.: 1026828-66-9
M. Wt: 256.32 g/mol
InChI Key: KOBVYEJAXVKEPM-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(isochroman-1-yl)ethyl methanesulfonate is a chemical compound that belongs to the class of organic compounds known as methanesulfonates. These compounds are characterized by the presence of a methanesulfonate group attached to an organic moiety. The this compound is notable for its chiral center, which imparts specific stereochemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(isochroman-1-yl)ethyl methanesulfonate typically involves the reaction of (S)-2-(isochroman-1-yl)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

(S)-2-(isochroman-1-yl)ethanol+methanesulfonyl chloride(S)-2-(isochroman-1-yl)ethyl methanesulfonate+HCl\text{(S)-2-(isochroman-1-yl)ethanol} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} (S)-2-(isochroman-1-yl)ethanol+methanesulfonyl chloride→(S)-2-(isochroman-1-yl)ethyl methanesulfonate+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(isochroman-1-yl)ethyl methanesulfonate can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Elimination reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles such as sodium azide, potassium cyanide, and thiols can react with this compound under mild conditions.

    Elimination reactions: Strong bases such as sodium hydride or potassium tert-butoxide are typically used to induce elimination reactions.

Major Products Formed

    Nucleophilic substitution: The major products are the corresponding substituted compounds, such as (S)-2-(isochroman-1-yl)ethyl azide or (S)-2-(isochroman-1-yl)ethyl cyanide.

    Elimination reactions: The major products are alkenes, such as (S)-2-(isochroman-1-yl)ethene.

Scientific Research Applications

(S)-2-(isochroman-1-yl)ethyl methanesulfonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of chiral molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-(isochroman-1-yl)ethyl methanesulfonate involves its ability to act as an electrophile due to the presence of the methanesulfonate group. This makes it reactive towards nucleophiles, which can attack the electrophilic carbon atom, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(isochroman-1-yl)ethan-1-amine: This compound has a similar isochroman moiety but differs in the functional group attached to the ethyl chain.

    Isochroman-1-ylmethanesulfonyl chloride: This compound is a precursor in the synthesis of (S)-2-(isochroman-1-yl)ethyl methanesulfonate and has similar reactivity.

Uniqueness

This compound is unique due to its chiral center and the presence of the methanesulfonate group, which imparts specific reactivity and stereochemical properties. This makes it particularly useful in the synthesis of chiral molecules and in reactions requiring a good leaving group.

Properties

IUPAC Name

2-[(1S)-3,4-dihydro-1H-isochromen-1-yl]ethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4S/c1-17(13,14)16-9-7-12-11-5-3-2-4-10(11)6-8-15-12/h2-5,12H,6-9H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBVYEJAXVKEPM-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCC1C2=CC=CC=C2CCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OCC[C@H]1C2=CC=CC=C2CCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601166196
Record name 1H-2-Benzopyran-1-ethanol, 3,4-dihydro-, 1-methanesulfonate, (1S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026828-66-9
Record name 1H-2-Benzopyran-1-ethanol, 3,4-dihydro-, 1-methanesulfonate, (1S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1026828-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-2-Benzopyran-1-ethanol, 3,4-dihydro-, 1-methanesulfonate, (1S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(isochroMan-1-yl)ethyl Methanesulfonate
Reactant of Route 2
Reactant of Route 2
(S)-2-(isochroMan-1-yl)ethyl Methanesulfonate
Reactant of Route 3
(S)-2-(isochroMan-1-yl)ethyl Methanesulfonate
Reactant of Route 4
Reactant of Route 4
(S)-2-(isochroMan-1-yl)ethyl Methanesulfonate
Reactant of Route 5
(S)-2-(isochroMan-1-yl)ethyl Methanesulfonate
Reactant of Route 6
Reactant of Route 6
(S)-2-(isochroMan-1-yl)ethyl Methanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.